Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Description
Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a boronate ester derivative featuring a fluorinated phenyl ring and a methyl propanoate group. Its molecular formula is C₁₇H₂₂BFO₄ (molecular weight: 336.17 g/mol) . The compound’s structure includes:
- A para-substituted pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions.
- A meta-fluorine substituent, which enhances electronic effects and metabolic stability in medicinal chemistry applications.
- A methyl propanoate ester at the benzylic position, influencing solubility and serving as a synthetic handle for further derivatization.
This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and boron-containing therapeutics .
Properties
IUPAC Name |
methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO4/c1-10(14(19)20-6)11-7-8-12(13(18)9-11)17-21-15(2,3)16(4,5)22-17/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNFQARWWENER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the boronic acid derivative. One common method is the reaction of 3-fluorophenylpropanoic acid with a boronic acid ester under specific conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the boronic ester group to boronic acid.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles in the presence of a catalyst.
Major Products Formed:
Carboxylic acids, ketones, and various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is primarily studied for its role as a building block in the synthesis of pharmaceuticals. The presence of the boron-containing dioxaborolane moiety enhances its utility in:
- Drug Development : The compound can serve as an intermediate in the synthesis of various drug candidates targeting diseases such as cancer and metabolic disorders. For instance, derivatives of boron-containing compounds have shown promise as proteasome inhibitors and in targeting specific enzymes involved in disease pathways .
- Targeted Drug Delivery : The fluorinated phenyl group may improve the pharmacokinetic properties of drugs by enhancing their solubility and bioavailability. Research has indicated that fluorinated compounds often exhibit increased metabolic stability .
Organic Synthesis
The compound is also valuable in organic synthesis due to its reactivity and functional group compatibility:
- Cross-Coupling Reactions : this compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters .
- Synthesis of Complex Molecules : Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules used in agrochemicals and fine chemicals. Researchers have utilized similar compounds in the synthesis of biologically active molecules with diverse functionalities .
Materials Science
In materials science, the compound's properties can be leveraged for developing advanced materials:
- Polymer Chemistry : The incorporation of boron-containing moieties into polymers can enhance their thermal stability and mechanical properties. This has implications for creating high-performance materials used in electronics and coatings .
- Sensor Development : Compounds with boron functionalities are being explored for their application in sensor technologies due to their ability to interact selectively with various analytes. This compound could potentially be modified for use in sensors detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to the organic substrate. The molecular targets and pathways involved are typically related to the specific reactions and transformations it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their distinguishing features, and applications:
Structural and Functional Group Analysis
Boronate Position and Electronic Effects :
- The para-substituted boronate in the target compound enhances cross-coupling efficiency compared to meta-substituted analogs (e.g., ). The para position aligns with optimal geometry for palladium catalysis .
- Fluorine at meta increases electron-withdrawing effects, stabilizing the transition state in coupling reactions and improving binding affinity in drug candidates .
Ester Group Variations :
- Methyl esters (target compound) offer balanced lipophilicity for cellular uptake, while ethyl or tert-butyl esters (e.g., ) provide enhanced metabolic stability or steric hindrance.
Functional Group Replacements :
- Amides (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, favoring target engagement in enzyme inhibition.
- Aldehydes (e.g., ) serve as electrophilic handles for bioconjugation or cyclization reactions.
Physicochemical Properties
Biological Activity
Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS No. 603122-52-7) is an organoboron compound notable for its applications in organic synthesis and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H18BFO4 |
| Molecular Weight | 280.1 g/mol |
| InChI Key | KWUUXUUPAMIRBW-UHFFFAOYSA-N |
| Purity | ≥95% |
The biological activity of this compound primarily involves its role as a boron-containing reagent in various biochemical reactions. The dioxaborolane moiety allows this compound to participate in Suzuki-Miyaura cross-coupling reactions effectively. This reaction mechanism is crucial for forming carbon-carbon bonds that are essential in synthesizing biologically active compounds.
Biological Evaluations
Recent studies have explored the biological activity of this compound through various assays:
- Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, it was tested against tryptophan hydroxylase (TPH), a critical enzyme in serotonin synthesis. The results indicated that derivatives of the compound showed significant inhibition (up to 64% at 100 µM) of TPH activity .
- Cellular Assays : In vitro studies on adipocyte differentiation revealed that the compound reduced the expression of lipogenic genes such as Fasn and Srebp1c in 3T3-L1 cells. This suggests potential anti-adipogenic effects that could be beneficial in obesity-related conditions .
Case Study 1: TPH Inhibition
A study focused on the structure-activity relationship (SAR) of various derivatives found that this compound exhibited promising inhibitory effects on TPH. Compounds were assessed for their ability to inhibit TPH at concentrations of 1 µM and 100 µM with significant results leading to further optimization of these derivatives for enhanced efficacy .
Case Study 2: Anti-Adipogenic Effects
In vivo experiments conducted on high-fat diet-induced obesity models demonstrated that this compound could effectively modulate metabolic pathways. Daily intraperitoneal injections resulted in decreased body weight and improved metabolic profiles among treated mice compared to controls .
Q & A
Basic: What are standard synthetic protocols for preparing Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. A representative procedure involves:
Substrate Preparation : Reacting a brominated/fluorinated phenyl precursor (e.g., 4-bromo-2-ethylphenol) with a boronic ester reagent (e.g., pinacolborane) under anhydrous conditions.
Coupling Reaction : Using cesium carbonate as a base in THF, followed by refluxing with ethyl bromopropanoate under N₂ to avoid oxidation .
Work-Up : Purification via column chromatography (e.g., 1:9 EtOAc/hexanes) and characterization by TLC (Rf ~0.35) and NMR .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer:
Use multi-spectral analysis:
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.5 ppm), boronate ester peaks (δ 1.3 ppm for pinacol methyl groups), and ester carbonyl (δ ~170 ppm in ¹³C) .
- TLC : Monitor reaction progress using 1:9 EtOAc/hexanes.
- 11B NMR : Confirm boronate ester formation (δ ~30 ppm) .
Advanced: How can conflicting yields in cross-coupling reactions be resolved?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Choice : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for optimal activity.
- Temperature Sensitivity : Optimize reflux conditions (e.g., 80°C vs. 100°C) to balance reaction rate and decomposition .
- Base Selection : Compare Cs₂CO₃ (high solubility) with K₂CO₃ (slower but fewer side reactions) .
Document variations using a fractional factorial experimental design .
Advanced: What strategies improve boronate ester stability during storage?
Methodological Answer:
- Storage Conditions : Store at 0–6°C under inert gas (argon) to prevent hydrolysis .
- Stabilizers : Add molecular sieves (3Å) to adsorb moisture.
- Periodic Analysis : Monitor degradation via ¹¹B NMR; a shift to δ ~18 ppm indicates hydrolysis to boronic acid .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal contact .
- Ventilation : Use fume hoods due to volatile solvents (THF, diethyl ether).
- Waste Disposal : Segregate halogenated/organoboron waste for professional treatment .
Advanced: How to troubleshoot impurities in NMR spectra post-purification?
Methodological Answer:
- Common Impurities : Residual solvents (e.g., THF at δ 3.58 ppm) or unreacted boronic acid.
- Mitigation :
Advanced: What mechanistic insights guide its use in Suzuki-Miyaura coupling?
Methodological Answer:
- Transmetallation Efficiency : The electron-withdrawing fluoro group enhances arylboronate reactivity by polarizing the B–C bond .
- Steric Effects : The methyl ester at the ortho position may slow coupling; mitigate by using bulky ligands (e.g., SPhos) .
- Kinetic Studies : Track reaction progress via in situ ¹¹B NMR to optimize catalyst loading .
Basic: What are its primary applications in medicinal chemistry research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
